

Application Notes and Protocols: Butylphthalide Administration in a Transient Ischemic Attack Mouse Model

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Compound of Interest

Compound Name: Butylphthalide

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These application notes provide a comprehensive overview and detailed protocols for investigating the effects of DI-3-n-**butylphthalide** (NBP) in a transient ischemic attack (TIA) mouse model. NBP, a compound extracted from celery seeds, has demonstrated neuroprotective effects in various models of cerebral ischemia.^{[1][2]} This document outlines the methodology for inducing a TIA, administering NBP, and assessing its therapeutic efficacy through neurological, histological, and molecular evaluations.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies administering **butylphthalide** in a TIA mouse model.

Table 1: Neurological and Infarct Volume Assessment

Parameter	Control/Vehicle Group	Butylphthalide (NBP) Treated Group	Key Findings	Reference
Neurological Score	Higher scores indicating significant neurological deficits.	Significantly lower scores, indicating improved neurological function.	NBP treatment significantly improves functional recovery after TIA.[3][4]	[3][4][5]
Infarct Volume	Larger infarct volumes observed.	Significantly reduced infarct volumes.	NBP treatment significantly reduces the area of brain damage following ischemic events. [3][4][6]	[3][4][6][7]
Cerebral Blood Flow (CBF)	Reduced CBF in the ischemic hemisphere.	Significantly enhanced CBF in the ischemic hemisphere.	NBP improves blood reperfusion to the ischemic brain area.[3]	[3]

Table 2: Effects of NBP on Angiogenesis and Neuroinflammation

Parameter	Control/Vehicle Group	Butylphthalide (NBP) Treated Group	Key Findings	Reference
Microvessel Density (CD31+)	Lower number of microvessels.	Significantly increased number of CD31+ microvessels at 7 and 14 days post-TIA.	NBP promotes angiogenesis in the ischemic brain.[8][9][10][11]	[8][9][10][11]
Angiogenic Growth Factors (VEGF, Ang-1, Ang-2)	Lower expression levels.	Upregulated expression of VEGF, Ang-1, and Ang-2.	NBP stimulates the production of key factors involved in new blood vessel formation.[8][9][10][11]	[8][9][10][11]
Microglial Polarization (M1/M2)	Predominance of pro-inflammatory M1 microglia.	Increased number of anti-inflammatory M2 microglia and decreased M1 microglia.	NBP shifts the inflammatory response towards a neuroprotective phenotype.[7]	[7]

Table 3: NBP's Impact on Apoptosis and Key Signaling Molecules

Parameter	Control/Vehicle Group	Butylphthalide (NBP) Treated Group	Key Findings	Reference
Neuronal Apoptosis (TUNEL+ cells)	Increased number of apoptotic neurons in the ischemic region.	Significantly reduced number of TUNEL-positive cells.[8][10][12]	NBP protects neurons from apoptotic cell death.[8][10][12]	[8][10][12]
Caspase-3 and Caspase-9 Activation	Increased activation of caspase-3 and -9.	Attenuated activation of caspase-3 and -9.	NBP inhibits key mediators of the apoptotic cascade.[12]	[12]
BDNF and TrkB Expression	Lower expression levels.	Increased expression of BDNF and its receptor TrkB.[13]	NBP promotes the expression of neurotrophic factors that support neuronal survival and growth.[1][2][13]	[1][2][13]
Nrf2 Nuclear Accumulation	Lower levels of nuclear Nrf2.	Enhanced Nrf2 nuclear accumulation and increased expression of downstream antioxidant enzymes (HO-1, NQO1).	NBP activates the Nrf2 antioxidant response pathway to mitigate oxidative stress.[13]	[13]

Experimental Protocols

Transient Ischemic Attack (TIA) Mouse Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the induction of a transient focal cerebral ischemia in C57BL/6 mice.[8]
[9]

Materials:

- C57BL/6 mice (male, 8-12 weeks old, 20-25g)
- Anesthesia (e.g., isoflurane, avertin)
- Heating pad to maintain body temperature at 37°C
- Surgical microscope
- Micro-scissors, forceps, and vessel clips
- 6-0 nylon monofilament suture with a rounded tip
- Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF) for cerebral blood flow (CBF) monitoring

Procedure:

- Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
- Place the mouse in a supine position on a heating pad to maintain body temperature.
- Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA.
- Temporarily clamp the CCA and ICA with microvascular clips.
- Make a small incision in the ECA stump.
- Introduce the 6-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a >75% reduction in CBF as monitored by LSCI or LDF.[9]

- For a TIA model, maintain the occlusion for a short duration (e.g., 8 minutes).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
Durations longer than this may lead to cerebral infarction.
- Withdraw the suture to allow for reperfusion. Reperfusion is confirmed by the restoration of CBF.
- Suture the neck incision.
- Allow the mouse to recover from anesthesia on a heating pad.

Butylphthalide (NBP) Administration

Materials:

- DI-3-n-**butylphthalide** (NBP)
- Vehicle (e.g., normal saline, vegetable oil)
- Injection syringes and needles

Procedure:

- Prepare the NBP solution in the chosen vehicle. A common dosage is 30 mg/kg body weight.
[\[8\]](#)
- Administer NBP or an equal volume of vehicle via intraperitoneal (i.p.) injection.
- The timing of administration can vary. For a therapeutic effect, NBP is typically administered once a day, starting from 1 day after MCAO.[\[8\]](#)

Neurological Scoring

Neurological deficits are assessed to evaluate the functional outcome of the TIA and the therapeutic effect of NBP. A six-point scale is commonly used.[\[8\]](#)[\[9\]](#)

Procedure:

- At 24 hours post-MCAO, observe the mouse's spontaneous behavior.

- Score the neurological status based on the following criteria:
 - 0: No neurological deficit.
 - 1: Failure to extend the left forepaw fully.[\[8\]](#)[\[9\]](#)
 - 2: Circling to the left.[\[8\]](#)[\[9\]](#)
 - 3: Falling to the left.[\[8\]](#)[\[9\]](#)
 - 4: No spontaneous walking with a depressed level of consciousness.[\[8\]](#)[\[9\]](#)
 - 5: Death.[\[8\]](#)[\[9\]](#)
- For a TIA model, a score of 0 (no neurological deficit) is typically required.[\[8\]](#)[\[9\]](#)

TUNEL Staining for Neuronal Apoptosis

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.

Materials:

- Paraffin-embedded or frozen brain sections
- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
- NeuN (neuronal nuclei) antibody for co-staining
- Fluorescence microscope

Procedure:

- Prepare brain tissue sections as per standard histological protocols.
- Perform the TUNEL staining according to the manufacturer's instructions.
- For co-staining, incubate the sections with an anti-NeuN antibody to specifically identify neurons.

- Mount the sections and visualize them under a fluorescence microscope.
- Quantify the number of TUNEL-positive and NeuN-positive cells in the ischemic regions (cortex and striatum). An increase in TUNEL/NeuN double-positive cells indicates neuronal apoptosis.^[10]

Western Blot Analysis

This technique is used to quantify the expression of specific proteins, such as angiogenic growth factors (VEGF, Ang-1, Ang-2) and apoptotic proteins (caspases).

Materials:

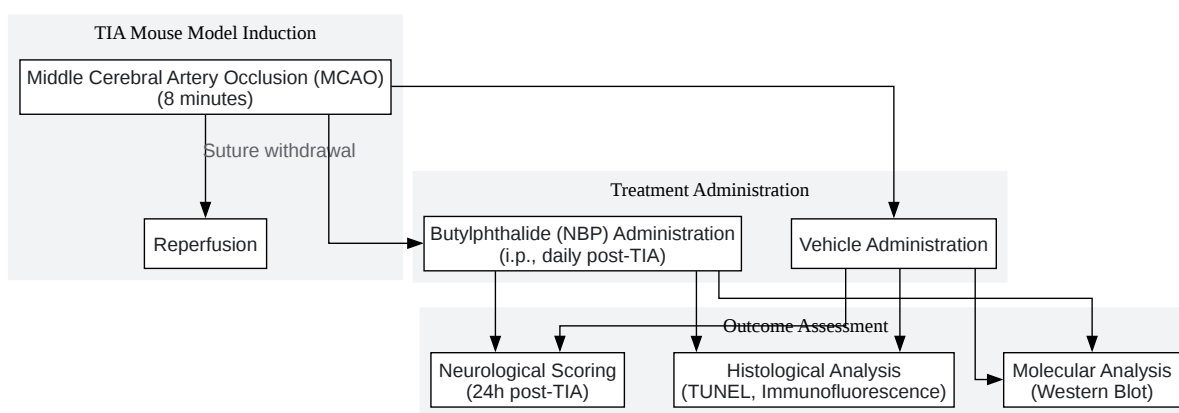
- Brain tissue homogenates from the ischemic hemisphere
- Protein extraction buffer and protease inhibitors
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF membranes
- Primary antibodies against target proteins (e.g., VEGF, Ang-1, Ang-2, Caspase-3, Caspase-9)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection system

Procedure:

- Extract total protein from the brain tissue samples.
- Determine the protein concentration using a standard assay (e.g., BCA).
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.

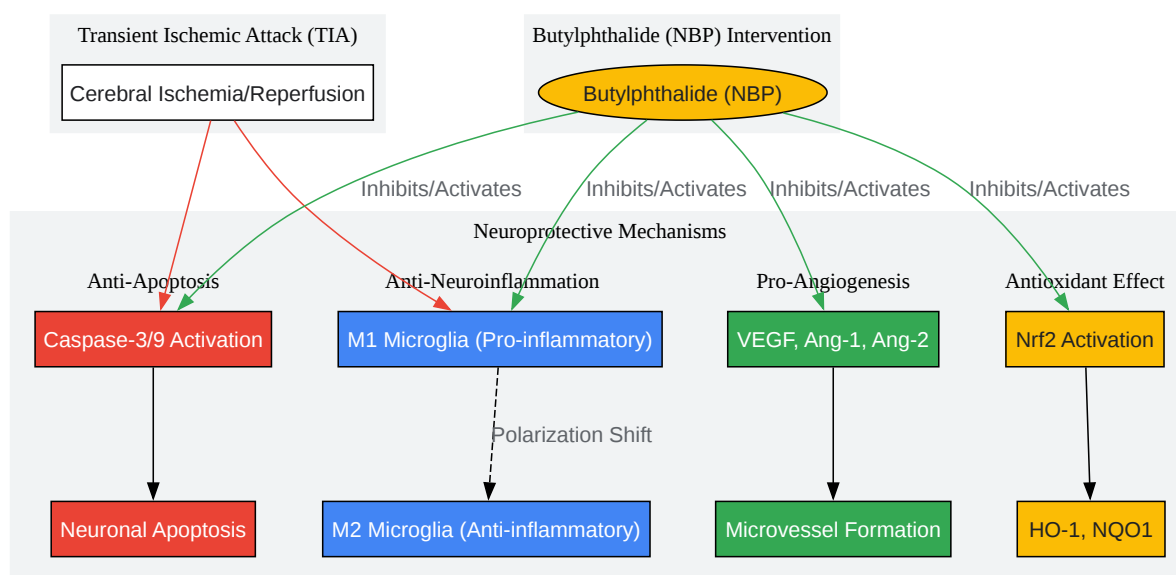
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence substrate and imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Mandatory Visualizations



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Caption: Experimental workflow for studying **Butylphthalide** in a TIA mouse model.



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